molecular formula C22H21N3O B11035889 2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11035889
M. Wt: 343.4 g/mol
InChI Key: UNRACHPMKCXCGV-UHFFFAOYSA-N
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Description

2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzylamine with 2,5-dimethyl-3-phenylpyrazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-6-(3-methylbenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of methyl, benzyl, and phenyl groups contributes to its unique interaction with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2,5-dimethyl-6-[(3-methylphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C22H21N3O/c1-14-8-7-9-17(12-14)13-19-15(2)23-21-20(18-10-5-4-6-11-18)16(3)24-25(21)22(19)26/h4-12,24H,13H2,1-3H3

InChI Key

UNRACHPMKCXCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(N=C3C(=C(NN3C2=O)C)C4=CC=CC=C4)C

Origin of Product

United States

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